9-Fluorenemethanol

Übersicht

Beschreibung

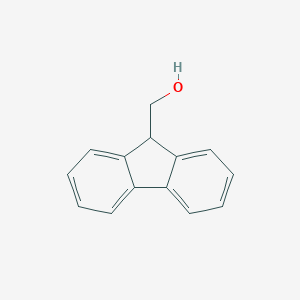

9-Fluorenemethanol (C₁₄H₁₂O; MW 196.24) is an aromatic alcohol featuring a hydroxymethyl group attached to the 9-position of the fluorene skeleton. Its structure allows for two distinct conformers: sym (symmetric), where the hydroxyl group aligns with the fluorene’s short axis, and unsym (asymmetric), where the hydroxyl tilts toward the aromatic ring’s side . This compound is a white to pale-yellow crystalline solid with a melting point of 104–107°C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method for synthesizing 9-Fluorenemethanol involves the reaction of fluorene with n-butyllithium in tetrahydrofuran, followed by the addition of formaldehyde. The reaction is typically carried out at low temperatures (0°C) and then allowed to warm to room temperature. The product is then extracted and purified through recrystallization .

Industrial Production Methods: An industrial method for producing this compound involves the use of industrial fluorene, sodium ethoxide, ethyl formate, and tetrahydrofuran. The process includes the preparation of 9-fluorenecarboxaldehyde, which is then reduced using methanol and sodium borohydride to yield this compound. This method is noted for its mild reaction conditions and cost-effectiveness, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 9-Fluorenemethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 9-fluorenone.

Reduction: It can be reduced to form 9H-fluorene.

Substitution: It can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Reagents such as halogens and organometallic compounds are used for substitution reactions.

Major Products:

Oxidation: 9-Fluorenone

Reduction: 9H-Fluorene

Substitution: Various substituted fluorenes depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1. Organic Synthesis:

9-Fluorenemethanol is widely utilized as a building block in organic synthesis. Its hydroxymethyl group allows for functionalization, making it a valuable intermediate in the preparation of various organic compounds. Notably, it can be converted into 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), a protecting group for amines in peptide synthesis. The Fmoc group is advantageous due to its stability under acidic conditions and ease of removal in basic environments .

2. Organic Light-Emitting Diodes (OLEDs):

In the realm of materials science, 9-FM serves as a precursor in the development of OLEDs. Its structural properties contribute to the efficiency and performance of these devices, which are crucial for modern display technologies.

3. Catalysis:

this compound has been identified as an internal electron donor in Ziegler-Natta catalysts used for olefin polymerization. This incorporation can enhance the activity and molecular weight distribution of the resulting polymers, showcasing its role in industrial catalysis .

Biological Applications

1. Pharmaceutical Synthesis:

As a precursor in pharmaceutical chemistry, 9-FM is instrumental in synthesizing various therapeutic agents. Its ability to act as a protecting reagent in peptide synthesis highlights its importance in drug development .

2. Mechanistic Studies:

Research has demonstrated that 9-FM can undergo photo-induced reactions, leading to products like dibenzofulvene even without basic conditions. This characteristic is valuable for understanding reaction mechanisms and designing new synthetic pathways .

Data Tables

| Application Area | Specific Use | Impact/Benefits |

|---|---|---|

| Organic Synthesis | Building block for Fmoc-Cl | Stability under acidic conditions |

| OLED Development | Precursor for OLED materials | Enhances device efficiency |

| Catalysis | Internal electron donor in Ziegler-Natta catalysts | Improves polymer activity and distribution |

| Pharmaceutical Chemistry | Precursor for therapeutic agents | Key role in drug synthesis |

| Environmental Studies | Potential biodegradation pathways | Suggests manageable environmental impact |

Case Studies

Case Study 1: Synthesis of Fmoc-Cl

Research has shown that this compound can be efficiently converted into Fmoc-Cl through established synthetic routes. This conversion is crucial for peptide synthesis, where protecting groups play a vital role in maintaining the integrity of amino acids during chemical reactions .

Case Study 2: Use in OLEDs

A study demonstrated that incorporating 9-FM into OLED structures significantly improved light emission efficiency compared to traditional materials. The unique electronic properties of 9-FM contribute to better charge transport within the device .

Wirkmechanismus

The mechanism of action of 9-Fluorenemethanol involves its ability to undergo various chemical reactions, which allows it to be functionalized and incorporated into different molecular structures. Its hydroxymethyl group can participate in reactions that introduce new functional groups, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Conformational Features

- Key Insight: The fluorene backbone in this compound enables unique π-hydrogen bonding in the sym conformer, absent in simpler alcohols like benzyl alcohol. This bonding stabilizes the sym conformer and influences vibrational dynamics .

Physical and Chemical Properties

- Key Insight : The bulky fluorene group reduces solubility compared to benzyl alcohol but enhances thermal stability (higher melting point) .

Biologische Aktivität

9-Fluorenemethanol (9-FM) is a polycyclic aromatic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and relevant data.

Chemical Structure and Properties

This compound is derived from fluorenone, where a hydroxymethyl group is attached to the fluorenyl structure. Its chemical formula is and it has a molecular weight of 198.22 g/mol. The compound exhibits both hydrophobic and hydrophilic characteristics, which influence its biological interactions.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential as an antimicrobial, anticancer, and neuroprotective agent.

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit notable antimicrobial properties. For example, a study on Schiff base derivatives of 9-fluorenone demonstrated significant antibacterial activity against Proteus mirabilis, with one compound showing a microbial inhibition zone of 17.9 mm . The docking studies indicated strong binding interactions with the catalase enzyme of the bacteria, suggesting a mechanism for its antimicrobial effects.

Anticancer Potential

This compound and its derivatives have been evaluated for anticancer activity. A study reported that certain fluorenone derivatives possess cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the modulation of cell cycle regulators and pro-apoptotic factors .

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of this compound, particularly in relation to neurodegenerative diseases. For instance, radioiodinated derivatives have been developed for imaging α7-nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neuroprotection . These studies found that certain derivatives exhibited high binding affinities and favorable brain uptake characteristics, indicating potential applications in neuroimaging and treatment strategies for conditions like Alzheimer's disease.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds derived from this compound can inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Apoptosis Induction : Through the activation of apoptotic pathways, these compounds can promote programmed cell death in cancer cells.

- Receptor Modulation : The interaction with nAChRs suggests a role in modulating neurotransmission and protecting neuronal cells from damage.

Case Studies

- Antimicrobial Efficacy : In a comparative study, various Schiff base derivatives of 9-fluorenon were synthesized and tested against Proteus mirabilis. The highest dock score was recorded for N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine with an internal energy value indicating strong interaction with the target enzyme .

- Neuroimaging Applications : A series of radioiodinated 9-fluorenone derivatives were synthesized to evaluate their potential as radiotracers for imaging α7-nAChRs in vivo. The study reported successful brain uptake and retention, highlighting their utility in studying neurological disorders .

Data Summary

The following table summarizes key findings on the biological activity of this compound and its derivatives:

| Activity Type | Compound/Derivative | Key Findings |

|---|---|---|

| Antimicrobial | N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine | Inhibition zone: 17.9 mm against Proteus mirabilis |

| Anticancer | Various fluorenone derivatives | Induction of apoptosis in cancer cell lines |

| Neuroprotective | Radioiodinated 9-fluorenone derivative | High binding affinity to α7-nAChRs |

Q & A

Basic Research Questions

Q. What are the primary spectroscopic methods for characterizing 9-Fluorenemethanol's structure and dynamics in academic research?

Infrared-ultraviolet (IR-UV) double-resonance spectroscopy is a critical method for probing vibrational dynamics and conformer analysis. This technique measures the OH stretching vibration (ν(OH)) in jet-cooled monomers and clusters (e.g., with water, methanol, ethanol), enabling differentiation between symmetric (sym) and unsymmetric (unsym) conformers . Quantum chemical calculations (B3LYP/HF with 6-31G(d) basis sets) complement experimental data to validate structural assignments .

Q. How is this compound utilized in protecting carboxyl groups during organic synthesis?

this compound is a precursor for synthesizing 9-fluorenylmethyl (FM) esters, which enhance solubility of carboxyl-containing molecules in organic solvents. The methodology involves reacting carboxyl groups with FMOC-Cl (9-fluorenylmethyl chloroformate) to form FM-protected intermediates. This is standard in peptide synthesis and chromatographic applications, as noted in pharmacopeial testing for sodium sarcosinate .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

While not classified as hazardous under GHS, researchers should adhere to general laboratory safety practices: use personal protective equipment (PPE), avoid inhalation/ingestion, and ensure proper ventilation. Spills should be collected in inert containers, and contaminated surfaces cleaned thoroughly .

Advanced Research Questions

Q. How do experimental studies resolve contradictions in conformational dynamics of this compound?

Rotationally resolved fluorescence excitation spectra reveal two conformers: sym-9FM (OH group symmetrically aligned over the fluorene short axis) and unsym-9FM (OH tilted). Tunneling splitting in the sym conformer indicates torsional motion, while the unsym conformer remains rigid. Contradictions in cluster dissociation dynamics (e.g., monomer production in both conformers post-IR excitation) are addressed via energetic modeling and time-delayed UV probing .

Q. What role does this compound play as an internal electron donor (IED) in Ziegler-Natta catalysts?

In ethylene polymerization, this compound coordinates with MgCl₂ in molecular adducts (MgCl₂·n9FM·xEtOH), as confirmed by solid-state ¹³C CPMAS NMR. Catalysts with 9FM as an IED exhibit lower molecular weight distribution (MWD) due to selective site control, though conventional high-surface-area catalysts show higher activity (1.7–2.5×). XRD confirms δ-MgCl₂ (conventional) vs. α-MgCl₂ (non-conventional) phase differences .

Q. How can computational chemistry validate experimental observations of this compound's hydrogen-bonding interactions?

Potential energy surface (PES) studies along the -OH torsional coordinate explain π-hydrogen bonding in sym-9FM. Secondary minima in deuterated 9FMD (sym-9FMD) align with spectral subbands, supporting tunneling-driven isomerization. Hybrid DFT/MD simulations correlate with IR-UV data to quantify hydrogen bond strengths in clusters .

Q. What methodological challenges arise when analyzing this compound in chromatographic applications?

In HPLC-based purity testing (e.g., sodium sarcosinate limits), baseline separation of FMOC-sarcosine (2.1 min) and residual this compound (3.6 min) requires optimized column chemistry (e.g., Agilent Poroshell 120 EC-C18). Challenges include peak broadening due to hydrogen bonding and solvent polarity effects, necessitating gradient elution adjustments .

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSCONYSQQLHTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066980 | |

| Record name | 9H-Fluorene-9-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24324-17-2 | |

| Record name | Fluorene-9-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24324-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Fluorene-9-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024324172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Fluorene-9-methanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9H-Fluorene-9-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (fluoren-9-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.